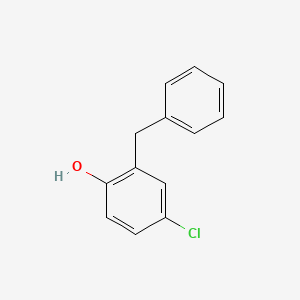

N-(2-chlorophenyl)-1H-indole-3-carboxamide

描述

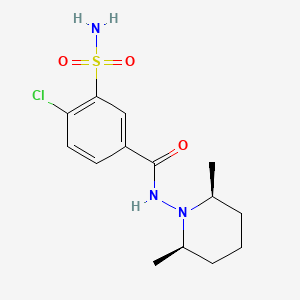

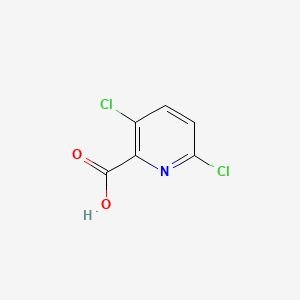

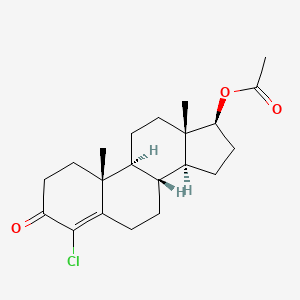

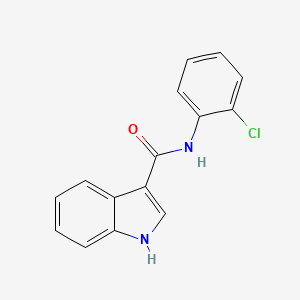

“N-(2-chlorophenyl)-1H-indole-3-carboxamide” is a compound that contains an indole ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrrole ring. The “N-(2-chlorophenyl)” part refers to a 2-chlorophenyl group attached to the nitrogen of the indole ring. The “3-carboxamide” part indicates a carboxamide functional group attached at the 3-position of the indole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring system, the 2-chlorophenyl group, and the carboxamide functional group . These groups could potentially engage in various non-covalent interactions, including pi-stacking and hydrogen bonding, which could influence the compound’s properties and reactivity.Chemical Reactions Analysis

The reactivity of “this compound” would be influenced by the various functional groups present in the molecule. For instance, the carboxamide group could potentially be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents .科学研究应用

不对称合成和药物化学

用于药物化合物的中间体的不对称合成展示了相关化合物在药物合成中的效用。生物催化和均相催化的结合已被应用于有效地生产对映体纯净的产物,说明该化合物与药理活性分子的合成相关 (Ben de Lange 等人,2011 年)。

生化应用:酶抑制

与 N-(2-chlorophenyl)-1H-indole-3-carboxamide 在结构上相关的化合物已被确定为单胺氧化酶 B (MAO-B) 的有效、选择性和可逆抑制剂,展示了它们在神经系统疾病治疗中的潜力 (N. Tzvetkov 等人,2014 年)。

抗结核药物

吲哚甲酰胺已成为有希望的抗结核药物,突出了该化合物在针对结核分枝杆菌开发新治疗选择中的作用。吲哚核和其他结构成分的修饰导致化合物药代动力学特性和体内疗效得到改善 (R. R. Kondreddi 等人,2013 年)。

材料科学和催化

吲哚衍生物的合成和表征也在材料科学中得到应用。例如,已经报道了具有潜在抗炎活性的新吲哚乙酰胺衍生物的开发。这些研究包括通过光谱技术、单晶 X 射线衍射和计算建模进行深入分析,强调了这些化合物在创造具有特定性质的材料方面的多功能性 (F. H. Al-Ostoot 等人,2020 年)。

绿色化学

绿色化学方法的探索导致了在水性介质中使用金催化的分子内氢氨化反应,高效且区域选择性地合成了吲哚-1-甲酰胺。这说明了 this compound 衍生物在可持续化学过程中的潜力 (Deju Ye 等人,2009 年)。

安全和危害

未来方向

作用机制

Target of Action

It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives . The compound’s interaction with its targets likely leads to changes in cellular processes, but specific details are currently unknown.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as ketamine, have been studied . Ketamine, for instance, has a bioavailability of 16-20% when taken orally, and it is metabolized mainly by CYP3A4 and CYP2B6 enzymes in the liver

Result of Action

Indole derivatives are known to have diverse biological activities , suggesting that the compound may have a wide range of effects at the molecular and cellular level.

属性

IUPAC Name |

N-(2-chlorophenyl)-1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-12-6-2-4-8-14(12)18-15(19)11-9-17-13-7-3-1-5-10(11)13/h1-9,17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUBLAUHKNUTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495052 | |

| Record name | N-(2-Chlorophenyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61788-27-0 | |

| Record name | N-(2-Chlorophenyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。